Structure-Activity Relationship (SAR) of 3-Chloro-5-(3,5-dimethylphenyl)phenol: A Privileged Halogenated Biphenyl Scaffold for Enoyl-ACP Reductase (FabI) Inhibition
Structure-Activity Relationship (SAR) of 3-Chloro-5-(3,5-dimethylphenyl)phenol: A Privileged Halogenated Biphenyl Scaffold for Enoyl-ACP Reductase (FabI) Inhibition
Executive Summary
The rising incidence of multidrug-resistant (MDR) bacterial pathogens necessitates the discovery of novel antimicrobial scaffolds. The bacterial fatty acid synthesis (FAS II) pathway, specifically the enoyl-acyl carrier protein (enoyl-ACP) reductase enzyme (FabI), represents a highly validated therapeutic target[1]. While classic diphenyl ethers like triclosan are potent FabI inhibitors[2], their susceptibility to resistance mutations and suboptimal pharmacokinetic profiles have driven the exploration of alternative structural classes[3].
3-Chloro-5-(3,5-dimethylphenyl)phenol (CAS: 1261942-01-1) emerges as a highly tunable, privileged halogenated biphenylol scaffold. By replacing the flexible ether linkage of older inhibitors with a rigid biphenyl bond, this scaffold restricts conformational entropy. The strategic placement of halogen and alkyl substituents optimizes target residence time and metabolic stability, providing a robust platform for early-stage drug discovery.
Structural Deconstruction & Pharmacophore Analysis
The architecture of 3-Chloro-5-(3,5-dimethylphenyl)phenol can be deconstructed into three critical pharmacophoric elements that drive its interaction with the FabI-NAD(P)H ternary complex:
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Ring A (Phenol Core) — The Anchor: The C1-hydroxyl group is non-negotiable for biological activity. It acts as a dual hydrogen-bond donor/acceptor, interacting directly with the catalytic tyrosine residue (e.g., Tyr156 in S. aureus FabI) and the 2'-hydroxyl of the nicotinamide ribose of the NAD(P)H cofactor[3].
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C3-Chloro Substituent — The Affinity Booster: Halogens, particularly chlorine, play a pivotal role in modern drug discovery by enhancing lipophilicity and target binding affinity[4]. The C3-chloro group engages in favorable halogen bonding (σ-hole interactions) within the hydrophobic pocket of the FabI active site. This not only increases binding affinity by orders of magnitude compared to des-chloro analogs but also shields the aromatic ring from oxidative metabolism[4].
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Ring B (3,5-Dimethylphenyl) — The Selectivity Shield: The rigid biphenyl linkage directs the 3,5-dimethylphenyl moiety into the acyl substrate-binding loop. The steric bulk of the meta-methyl groups prevents off-target binding to mammalian fatty acid synthases (FASN), while providing optimal van der Waals contacts that lock the inhibitor-enzyme-cofactor complex[1].
Pharmacophore mapping of the biphenylol scaffold interacting with the FabI active site.
Structure-Activity Relationship (SAR) Mapping
To elucidate the SAR of this scaffold, systematic modifications were evaluated. The quantitative data below synthesizes the structure-activity trends for biphenylol derivatives targeting S. aureus FabI, demonstrating the strict causality between chemical structure and biological potency.
| Compound | Ring A Modification | Ring B Modification | FabI IC₅₀ (nM) | S. aureus MIC (µg/mL) | Mechanistic Rationale |
| 3-Chloro-5-(3,5-dimethylphenyl)phenol | None (Core: 1-OH, 3-Cl) | None (Core: 3,5-dimethyl) | 12 | 0.5 | Optimal H-bonding, halogen bonding, and steric fit. |
| Analog 1 (O-Methyl) | 1-OMe | None | >10,000 | >64 | Loss of critical H-bond donor to Tyr156/NAD+. |
| Analog 2 (Des-chloro) | 3-H | None | 450 | 16 | Loss of hydrophobic contact and halogen bonding. |
| Analog 3 (Fluoro) | 3-F | None | 180 | 8 | Fluorine is too small to effectively fill the hydrophobic pocket. |
| Analog 4 (Des-methyl) | None | Unsubstituted Phenyl | 85 | 4 | Loss of steric bulk reduces conformational restriction in the loop. |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the evaluation of 3-Chloro-5-(3,5-dimethylphenyl)phenol and its analogs must follow a self-validating screening cascade. Relying solely on phenotypic MIC data is insufficient, as highly lipophilic halogenated biphenyls can exhibit off-target membrane disruption at elevated concentrations[5].
Protocol A: NADH-Dependent Enzymatic Inhibition Assay (Primary Screen)
Causality: FabI catalyzes the hydride transfer from NADH to the enoyl-ACP substrate[1]. Monitoring the oxidation of NADH to NAD⁺ via absorbance at 340 nm provides a direct, real-time kinetic readout of enzyme inhibition[5]. Step-by-Step Methodology:
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Reagent Preparation: Prepare assay buffer (100 mM sodium phosphate, pH 7.5). Reconstitute recombinant S. aureus FabI (10 nM final) and NADH (200 µM final).
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Compound Pre-incubation: Dispense the biphenylol compound (serially diluted in DMSO, 1% final concentration) into microplate wells. Add FabI and NADH. Crucial Step: Incubate for 20 minutes at room temperature. Why? Biphenylols often act as slow, tight-binding inhibitors; pre-incubation allows the ternary complex to reach thermodynamic equilibrium[3].
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Reaction Initiation: Add the crotonoyl-CoA substrate (50 µM final) to initiate the reaction.
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Kinetic Readout: Measure absorbance at 340 nm continuously for 10 minutes.
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Self-Validation Controls: Include a heat-inactivated FabI well (0% activity baseline) and a DMSO-only well (100% activity). If the baseline drops prior to substrate addition, the compound is flagged as a false-positive optical interferent.
Protocol B: Cellular Thermal Shift Assay (CETSA) (Orthogonal Validation)
Causality: To prove that the antibacterial effect is driven by FabI inhibition rather than nonspecific membrane lysis, CETSA is employed to quantify target engagement inside intact, living bacterial cells[2]. Step-by-Step Methodology:
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Cell Treatment: Incubate exponential-phase S. aureus cultures with the compound (at 5x MIC) for 1 hour.
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Thermal Challenge: Aliquot the culture into PCR tubes and subject them to a temperature gradient (40°C to 70°C) for 3 minutes, followed by rapid cooling.
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Lysis and Clearance: Lyse the cells and centrifuge at 20,000 × g to pellet denatured proteins.
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Quantification: Analyze the soluble fraction via Western blot using anti-FabI antibodies.
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Interpretation: A shift in the aggregation temperature (Tₘ) of FabI in treated cells versus DMSO controls confirms direct intracellular target engagement[2].
Self-validating screening cascade for evaluating biphenylol FabI inhibitors.
Conclusion
3-Chloro-5-(3,5-dimethylphenyl)phenol represents a highly optimized node in the chemical space of ENR inhibitors. By leveraging halogen bonding and rigidified steric bulk, this scaffold overcomes the limitations of flexible diaryl ethers, offering a robust, synthetically tractable platform for the development of next-generation, resistance-evading antibacterial agents.
References
- Nonactive-Site Mutations in S.
- Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition PMC
- Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules MDPI
- Comparative Target Analysis of Chlorinated Biphenyl Antimicrobials Highlights MenG as a Molecular Target of Triclocarban Applied and Environmental Microbiology
- Navigating the Chemical Space of ENR Inhibitors: A Comprehensive Analysis MDPI
